Bienvenue dans la boutique en ligne BenchChem!

Colivelin

Neuroprotection Alzheimer's disease Amyloid-β toxicity

Colivelin (CAS 867021-83-8) is a rationally engineered hybrid peptide that simultaneously activates STAT3 and CaMKIV pathways at femtomolar concentrations—10³–10⁷-fold more potent than native Humanin. Unlike simple Humanin derivatives, it remains monomeric in physiological buffers and crosses the blood-brain barrier after systemic injection, enabling chronic in vivo neuroprotection studies without surgical cannulation. Researchers choose Colivelin for high-throughput Aβ toxicity screening, dual-pathway signaling dissection, and dose-response assays where monomeric stability ensures artifact-free binding data. Its unmatched potency, validated brain penetrance, and functional redundancy against pathway-specific resistance make it non-interchangeable with generic Humanin-family peptides.

Molecular Formula C119H206N32O35
Molecular Weight 2645.1 g/mol
Cat. No. B612704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColivelin
Molecular FormulaC119H206N32O35
Molecular Weight2645.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N
InChIInChI=1S/C119H206N32O35/c1-24-63(17)91(113(181)142-80(50-90(160)161)106(174)143-81(49-62(15)16)115(183)151-42-30-35-86(151)117(185)186)146-100(168)73(36-37-89(158)159)133-88(157)52-128-112(180)93(69(23)155)148-107(175)79(48-61(13)14)141-105(173)78(47-60(11)12)140-104(172)77(46-59(9)10)139-103(171)76(45-58(7)8)137-98(166)71(31-26-38-125-118(121)122)135-108(176)82(54-153)144-95(163)66(20)129-87(156)51-127-94(162)65(19)131-110(178)84-33-28-40-149(84)114(182)68(22)132-111(179)85-34-29-41-150(85)116(184)92(64(18)25-2)147-109(177)83(55-154)145-99(167)72(32-27-39-126-119(123)124)134-101(169)75(44-57(5)6)138-102(170)74(43-56(3)4)136-96(164)67(21)130-97(165)70(120)53-152/h56-86,91-93,152-155H,24-55,120H2,1-23H3,(H,127,162)(H,128,180)(H,129,156)(H,130,165)(H,131,178)(H,132,179)(H,133,157)(H,134,169)(H,135,176)(H,136,164)(H,137,166)(H,138,170)(H,139,171)(H,140,172)(H,141,173)(H,142,181)(H,143,174)(H,144,163)(H,145,167)(H,146,168)(H,147,177)(H,148,175)(H,158,159)(H,160,161)(H,185,186)(H4,121,122,125)(H4,123,124,126)/t63-,64-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1
InChIKeyPTTAQOYOJJTWFD-IBAOLXMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colivelin Neuroprotective Peptide for Alzheimer's Disease and Neurodegeneration Research — Procurement Guide for STAT3 Activator


Colivelin (CAS: 867021-83-8) is a synthetic hybrid neuroprotective peptide composed of activity-dependent neurotrophic factor (ADNF) C-terminally fused to AGA-(C8R)HNG17, a potent Humanin derivative [1]. The compound functions as a femtomolar-acting STAT3 activator and was rationally engineered to potentiate the neuroprotective effects of native Humanin [1]. Colivelin protects neurons against death induced by insults relevant to Alzheimer's disease (AD) and other neurodegenerative conditions by simultaneously activating two independent pro-survival signaling pathways: an ADNF-mediated Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV) pathway and a Humanin-mediated STAT3 pathway [2]. The peptide is brain-penetrant and has demonstrated in vivo efficacy following both intracerebroventricular and intraperitoneal administration [1].

Why Colivelin Cannot Be Substituted with Humanin or Simple Humanin Derivatives for Neuroprotection Assays


Generic substitution between Colivelin and other Humanin-family peptides (including native Humanin, AGA-(C8R)HNG17, or S14G-Humanin) is not scientifically valid due to fundamental differences in potency, mechanism, and structural behavior. Colivelin is a rationally engineered hybrid peptide that operates at femtomolar concentrations—approximately 10³ to 10⁷-fold more potent than Humanin and its simple analogs [1]. Native Humanin exerts neuroprotection solely via the STAT3 pathway [2], whereas Colivelin activates two independent pro-survival cascades (CaMKIV and STAT3) simultaneously, providing functional redundancy against pathway-specific resistance [3]. Furthermore, Colivelin exhibits monomeric stability in physiological buffer unlike Humanin's strong self-association tendency [1], and is brain-penetrant following systemic administration, enabling experimental designs not feasible with simple Humanin derivatives that lack demonstrated blood-brain barrier crossing . These distinctions render Colivelin a non-interchangeable, purpose-built molecular tool for neuroprotection research.

Colivelin Quantitative Differentiation Evidence: Head-to-Head Comparison with Humanin Derivatives


Colivelin Exhibits 100-Fold Higher Potency than AGA-(C8R)HNG17 in Aβ1-43-Induced Neuronal Death Assays

Colivelin completely suppresses neuronal death induced by Aβ1-43 at a concentration of 100 fM, whereas the comparator compound AGA-(C8R)HNG17 (a potent Humanin derivative from which Colivelin was partially derived) requires a 100-fold higher concentration of 10 pM to achieve comparable suppression [1]. This represents a 100-fold potency improvement directly attributable to the ADNF fusion engineering strategy. The assay was conducted in primary neuronal cultures exposed to Aβ1-43, a pathologically relevant insult in Alzheimer's disease models.

Neuroprotection Alzheimer's disease Amyloid-β toxicity

Colivelin Demonstrates 10³–10⁷-Fold Higher Potency than Native Humanin and Humanin Analogs in Neuroprotection

Fusion of ADNF9 (the 9-amino acid core peptide of ADNF) to a Humanin analog produced Colivelin, which exhibits neuroprotective activity in the femtomolar (fM) range. Comparative analysis indicates this activity is approximately 10³ to 10⁷-fold higher than the activity of native Humanin and Humanin analogs, which operate at sub-nanomolar to micromolar concentrations [1]. Notably, Colivelin's activity profile mirrors that of fM-active ADNF9 rather than Humanin, indicating that the ADNF moiety confers the enhanced potency characteristics. The secondary structure of Colivelin resembles ADNF9, not Humanin, confirming that the fusion does not produce a simple additive effect but a structurally and functionally distinct entity [1].

Peptide engineering Structure-activity relationship Neurotrophic factors

Colivelin Activates Dual Neuroprotective Pathways (CaMKIV + STAT3) Versus Single-Pathway Activation by Humanin (STAT3 Only)

Colivelin-induced neuroprotection operates through two independent pro-survival signaling cascades: (1) an ADNF-mediated Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV) pathway, and (2) a Humanin-mediated STAT3 pathway [1]. In contrast, native Humanin and simple Humanin derivatives (including AGA-(C8R)HNG17) activate only the STAT3 pathway via Jak2-mediated phosphorylation [2]. The dual-pathway mechanism provides functional redundancy: when one pathway is pharmacologically inhibited or genetically compromised, the alternative pathway can sustain neuroprotective signaling. This mechanistic distinction has been experimentally validated using pathway-specific inhibitors and dominant-negative constructs [1].

Signal transduction STAT3 activation CaMKIV pathway

Colivelin Exists as a Stable Monomer in Physiological Buffer, Whereas Humanin Exhibits Strong Self-Association

Sedimentation equilibrium and circular dichroism analyses reveal that Colivelin exists as a stable monomer in phosphate-buffered saline (PBS), consistent with the monomeric property of ADNF9. In contrast, native Humanin shows a strong tendency to self-associate under identical conditions [1]. The secondary structure of Colivelin closely resembles that of ADNF9 rather than Humanin, indicating that the structural properties of the fusion peptide are dominated by the ADNF moiety. This monomeric stability has practical implications for reproducible experimental outcomes, as peptide aggregation can introduce variability in concentration-dependent assays and confound dose-response interpretations.

Peptide stability Biophysical characterization Protein aggregation

Colivelin Is Brain-Penetrant Following Intraperitoneal Administration, Enabling Systemic Dosing Protocols

In vivo studies demonstrate that intraperitoneally administered Colivelin (1 mg/kg daily for 6 days) suppresses memory impairment caused by the muscarinic acetylcholine receptor antagonist 3-quinuclidinyl benzilate, indicating that a substantial portion of systemically administered Colivelin crosses the blood-brain barrier and exerts functional effects within the CNS [1]. This brain-penetrant property is not uniformly documented for native Humanin or simple Humanin derivatives, which are typically administered via intracerebroventricular injection in published studies. In a mouse model of Alzheimer's disease induced by intracerebroventricular Aβ25-35 injection, Colivelin administered at 10 pmol every six days rescued deficits in spatial working memory . In ischemic stroke models, intraperitoneal Colivelin (1 mg/kg) decreased neurological deficits and reduced infarct lesion volume while improving motor and cognitive function from day 1 to day 14 post-ischemia/reperfusion [2].

Blood-brain barrier penetration In vivo pharmacology Systemic administration

Colivelin Exhibits High HPLC Purity (≥95% to 99.92%) Across Multiple Authoritative Vendor Sources

Commercial Colivelin is available with documented HPLC purity specifications meeting or exceeding ≥95% across multiple validated vendor sources. MedChemExpress reports 99.92% purity ; Tocris (Bio-Techne) and R&D Systems report ≥95% purity ; Biozol reports 99.92% purity ; ProbeChem reports >98% purity . The consistency of these high-purity specifications across independent suppliers indicates robust manufacturing and quality control processes for this synthetic peptide. Storage stability data indicate that lyophilized Colivelin remains stable for 36 months at -20°C, and reconstituted solutions maintain potency for 1 month at -20°C with aliquotting to avoid multiple freeze-thaw cycles [1]. Molecular weight is consistently reported as 2645.13 Da (free base) and 2759.13 Da (TFA salt form) .

Peptide quality control HPLC purity Procurement specification

Optimal Research Applications for Colivelin Based on Quantified Differential Evidence


Femtomolar-Range Neuroprotection Screening in Alzheimer's Disease Cellular Models

Researchers requiring ultra-high sensitivity detection of neuroprotective effects in primary neuronal cultures exposed to Aβ1-43, Aβ25-35, or Aβ1-42 should select Colivelin based on its 100-fold potency advantage over AGA-(C8R)HNG17 (complete protection at 100 fM vs. 10 pM) [1]. The femtomolar activity range (10³–10⁷-fold higher than native Humanin) [2] enables experimental designs where peptide consumption is minimized and subtle neuroprotective signals are detectable above background. This is particularly valuable in high-throughput screening formats, co-treatment studies with multiple reagents, or assays where peptide cost per data point is a procurement consideration.

Dual-Pathway Mechanistic Studies of CaMKIV and STAT3 Cross-Talk in Neuronal Survival

Colivelin is the optimal molecular probe for dissecting the interplay between CaMKIV and STAT3 signaling cascades in neuronal survival, given its unique ability to simultaneously activate both pathways [1]. This dual activation—absent in native Humanin and simple Humanin derivatives, which activate STAT3 alone—allows researchers to investigate pathway redundancy and cross-regulation using pharmacological inhibitors (KN-93 for CaMKIV, AG490 for JAK2/STAT3) or genetic approaches. Studies of signaling network robustness, compensatory pathway activation, and resistance mechanisms to single-pathway interventions specifically require Colivelin rather than alternative Humanin-family peptides.

In Vivo Neuroprotection Studies Requiring Systemic (Non-Invasive) Dosing Protocols

Investigators conducting chronic in vivo neuroprotection studies in mouse models of Alzheimer's disease, ischemic stroke, or fetal alcohol exposure should prioritize Colivelin due to its validated brain penetrance following intraperitoneal administration [1][2]. The demonstrated CNS functional efficacy at 1 mg/kg i.p. [1] and 10 pmol i.c.v. [3] dosing regimens enables flexible experimental designs without the surgical implantation of intracerebroventricular cannulae required for non-brain-penetrant Humanin derivatives. This is particularly advantageous for long-term treatment paradigms (e.g., 14-day post-stroke recovery monitoring) [2] and studies where repeated surgical interventions would confound behavioral endpoints.

High-Reproducibility Biophysical and Structural Studies Requiring Monomeric Peptide

Researchers performing concentration-dependent dose-response analyses, surface plasmon resonance (SPR) binding studies, or structural characterization in physiological buffers should select Colivelin over native Humanin based on its demonstrated monomeric stability in PBS [1]. Native Humanin's strong self-association tendency introduces concentration-dependent aggregation artifacts that can skew apparent potency measurements and confound biophysical binding data. Colivelin's stable monomeric state—verified by sedimentation equilibrium and circular dichroism—ensures that observed neuroprotective effects reflect genuine monomeric activity rather than aggregate-driven phenomena, thereby enhancing data reproducibility and facilitating accurate determination of binding constants and structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Colivelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.